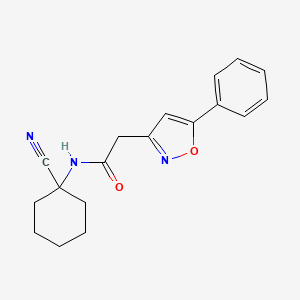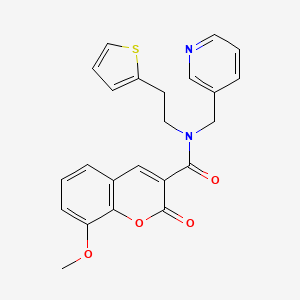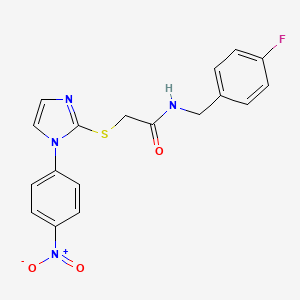
N-(1-cyanocyclohexyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, commonly known as CX717, is a novel compound that has shown promising results in scientific research. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX717 has been found to enhance cognitive function, memory, and learning ability in preclinical studies.
作用機序
The mechanism of action of CX717 involves the positive modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain, and their activation is essential for learning and memory processes. CX717 binds to a specific site on the AMPA receptor, which enhances the receptor's response to glutamate, the primary neurotransmitter in the brain. This results in increased synaptic plasticity, which is essential for learning and memory processes.
Biochemical and Physiological Effects:
CX717 has been found to have several biochemical and physiological effects in preclinical studies. It increases the release of acetylcholine, a neurotransmitter that is essential for cognitive function. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. CX717 has been found to improve the performance of animals in cognitive tasks such as the Morris water maze and the radial arm maze.
実験室実験の利点と制限
One of the main advantages of CX717 is its ability to enhance cognitive function and memory in preclinical studies. It has also been found to have a good safety profile and low toxicity in animal models. However, CX717 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer orally. It also has a short half-life, which requires frequent dosing in animal studies.
将来の方向性
There are several future directions for the study of CX717. One area of research is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors in the brain. Another direction is the investigation of the long-term effects of CX717 on cognitive function and memory. The use of CX717 in combination with other cognitive enhancers such as nootropics and cholinesterase inhibitors is also a promising area of research. Finally, the translation of preclinical findings to clinical trials in humans is an important future direction for the study of CX717.
合成法
The synthesis method of CX717 involves the reaction between 1-cyanocyclohexylamine and 5-phenyl-3-chloro-2-oxazoline in the presence of a base, followed by the reaction with ethyl chloroacetate. The resulting compound is then hydrolyzed to obtain CX717. The purity of CX717 can be improved by recrystallization from a suitable solvent.
科学的研究の応用
CX717 has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Preclinical studies have shown that CX717 can improve cognitive function, memory, and learning ability in animal models. In addition, CX717 has been found to enhance the effects of other cognitive enhancers such as piracetam and aniracetam.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c19-13-18(9-5-2-6-10-18)20-17(22)12-15-11-16(23-21-15)14-7-3-1-4-8-14/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEPNDHBNVXGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2422983.png)
![2-Amino-6-(2-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2422986.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide](/img/structure/B2422990.png)



![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2422996.png)




![[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2423006.png)